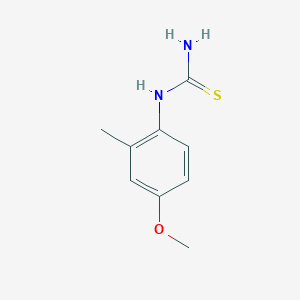
methyl 3-methylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methylbut-3-enoate is an organic compound with the molecular formula C6H10O2. It is an ester derived from 3-methylbut-3-enoic acid and methanol. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through allylation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methylbut-3-enoate can be synthesized through various methods. One common method involves the esterification of 3-methylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and efficiency. The process involves the same esterification reaction but is scaled up with precise control over temperature, pressure, and reactant concentrations to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methylbut-3-enoate undergoes various chemical reactions, including:
Allylation: This compound is commonly used in allylation reactions with carbonyl compounds to form homoallylic alcohols.
Halogenation: It can undergo allylic halogenation with reagents like N-bromosuccinimide to form halogenated derivatives.
Common Reagents and Conditions
Allylation: Typically involves the use of allylmetal reagents and a catalyst such as zinc or palladium.
Halogenation: Requires a radical initiator and halogenating agents like N-bromosuccinimide.
Reduction: Uses strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Homoallylic alcohols: Formed through allylation reactions.
Halogenated esters: Produced via allylic halogenation.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methylbut-3-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biologically Active Compounds: Employed in the synthesis of bioactive compounds such as pheromones and antitumor agents.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 3-methylbut-3-enoate in chemical reactions involves the formation of reactive intermediates such as allyl radicals or carbocations. These intermediates facilitate the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methylbut-3-enoate can be compared with similar compounds such as:
Ethyl 3-methyl-3-butenoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-methyl-2-butenoate: Differing in the position of the double bond.
Methyl but-3-enoate: Lacking the methyl substitution on the butenoate chain.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the unique characteristics of this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-methylbut-3-enoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylbut-3-en-1-ol", "methanol", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl bromide", "carbon dioxide" ], "Reaction": [ "Step 1: Conversion of 3-methylbut-3-en-1-ol to 3-methylbut-3-en-1-yl magnesium bromide using magnesium and ethyl bromide in diethyl ether", "Step 2: Reaction of 3-methylbut-3-en-1-yl magnesium bromide with carbon dioxide to form 3-methylbut-3-enoic acid", "Step 3: Esterification of 3-methylbut-3-enoic acid with methanol and sulfuric acid as a catalyst to form methyl 3-methylbut-3-enoate", "Step 4: Neutralization of the reaction mixture with sodium hydroxide to obtain the final product" ] } | |
CAS-Nummer |
25859-52-3 |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




